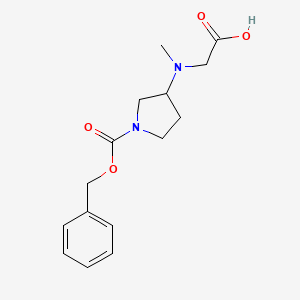

3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester

Description

Properties

IUPAC Name |

2-[methyl-(1-phenylmethoxycarbonylpyrrolidin-3-yl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-16(10-14(18)19)13-7-8-17(9-13)15(20)21-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUEBRCLOUKOLGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as a substituted amine, the pyrrolidine ring is formed through cyclization reactions.

Introduction of the Carboxymethyl-Methyl-Amino Group: This step involves the reaction of the pyrrolidine derivative with a carboxymethylating agent under controlled conditions.

Esterification: The final step is the esterification of the carboxylic acid group with benzyl alcohol in the presence of a catalyst, such as sulfuric acid or a suitable esterification reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound is utilized as a precursor in the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it versatile in synthetic organic chemistry.

Biology

- Enzyme Mechanisms : It is employed in studies investigating enzyme mechanisms and protein-ligand interactions. The compound's ability to interact with specific enzymes can provide insights into metabolic pathways.

- Neuroprotective Effects : Preliminary studies indicate that it may enhance neuronal survival under oxidative stress conditions, suggesting potential applications in neurodegenerative disease treatments.

Industry

- Pharmaceuticals : The compound has potential uses in drug development due to its biological activity, particularly in anticancer research and as an antioxidant.

Case Study 1: Antioxidant Activity

A study assessed the antioxidant properties of the compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant potential.

Case Study 2: Neuroprotection

In vitro studies on neuronal cell lines treated with the compound showed increased cell viability under oxidative stress conditions compared to untreated controls, indicating neuroprotective effects.

Case Study 3: Anticancer Properties

Preliminary screenings against various cancer cell lines demonstrated that the compound inhibited cell growth in a dose-dependent manner. Further investigations revealed that it induced apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of 3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carboxymethyl-methyl-amino group may play a crucial role in the binding affinity and specificity of the compound. Pathways involved in its mechanism of action include enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Pyrrolidine Ring

3-Amino Derivatives

- 3-Aminopyrrolidine-1-carboxylic acid benzyl ester (CAS:122536-75-8): Lacks the carboxymethyl and methyl groups, resulting in reduced molecular weight (250.30 g/mol) and lower polarity. Used as a building block for peptide-mimetic drugs but exhibits weaker metal-binding capacity compared to the target compound .

3-Methylamino Derivatives

- 3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester (CAS:1245649-33-5): Replaces the carboxymethyl group with a methyl group, reducing polarity (logP ~1.2 vs. ~0.5 for the target compound). Less suited for applications requiring chelation but offers improved membrane permeability .

Bulky Aromatic Substituents

Piperidine vs. Pyrrolidine Scaffolds

- (S)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester (CAS:1353994-03-2): Substitutes pyrrolidine (5-membered ring) with piperidine (6-membered ring), altering ring strain and conformational flexibility. Molecular weight increases to 306.36 g/mol, identical to the pyrrolidine analog, but pharmacokinetics differ due to ring size .

- (R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester (CAS:1354009-23-6): Ethyl group replaces methyl, increasing molecular weight to 320.39 g/mol. Enhanced lipophilicity (logP +0.3) may improve blood-brain barrier penetration but reduce renal clearance .

Functional Group Modifications

Hydroxyl vs. Carboxymethyl Groups

- Lower acidity (pKa ~14 vs. ~4 for carboxymethyl) limits use in pH-dependent reactions .

Sulfonyloxy Groups

- (S)-3-(Toluene-4-sulfonyloxy)-pyrrolidine-1-carboxylic acid benzyl ester: Sulfonyloxy group acts as a leaving group, enabling nucleophilic substitution reactions. Higher reactivity in synthetic pathways compared to the carboxymethyl-methyl-amino derivative .

Stereochemical Considerations

Key Data Tables

Table 1: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | logP | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound (R-enantiomer) | 306.36 | ~0.5 | ~15 (DMSO) |

| 3-Aminopyrrolidine-1-carboxylic acid benzyl ester | 250.30 | ~1.2 | ~30 (Water) |

| (S)-3-(Carboxymethyl-methyl-amino)-piperidine analog | 306.36 | ~0.7 | ~12 (DMSO) |

| 2-(Naphthalen-2-ylmethyl)pyrrolidine derivative | 337.41 | ~3.5 | <1 (Water) |

Biological Activity

3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester, also known by its chemical formula C15H20N2O4 and CAS No. 1353955-11-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

The compound features a pyrrolidine ring substituted with carboxymethyl and methyl amino groups, along with a benzyl ester moiety. Its molecular weight is approximately 292.33 g/mol. The structure can be represented as follows:

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as a therapeutic agent. The following sections outline key findings related to its pharmacological effects.

2. Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 inhibitors are crucial in managing type 2 diabetes mellitus (T2DM). The structure of this compound suggests it may interact with DPP-4 enzymes, potentially enhancing insulin secretion and lowering blood glucose levels. A review highlighted various scaffolds for DPP-4 inhibitors, indicating that modifications can lead to increased efficacy and selectivity against the enzyme .

3. Structure-Activity Relationship (SAR)

The SAR studies emphasize that modifications to the benzyl ester and pyrrolidine structures can significantly influence biological activity. For instance, substituents on the aromatic ring can enhance binding affinity to target proteins, thereby increasing therapeutic effectiveness. A systematic investigation into similar compounds has demonstrated that small changes in chemical structure can lead to substantial differences in biological outcomes .

Case Studies

Several case studies provide insights into the practical applications and efficacy of compounds related to this compound:

- Case Study 1 : A study involving a series of pyrrolidine derivatives demonstrated that specific substitutions led to enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that structural modifications similar to those present in our compound could yield potent antimicrobial agents.

- Case Study 2 : Research on DPP-4 inhibitors revealed that compounds with a similar backbone exhibited significant glucose-lowering effects in diabetic models. The relationship between structural features and biological activity was clearly established, reinforcing the potential of our compound as a candidate for further development in diabetes management.

Data Table: Comparative Biological Activities

Q & A

Q. What are the best practices for deprotecting tert-butyl or benzyl ester groups during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.